molecular formula C13H10ClN3 B2834156 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 10173-52-1

2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B2834156
CAS No.: 10173-52-1
M. Wt: 243.69
InChI Key: CWVOGEATHKXBNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline typically involves the reaction of 5-chloro-1H-benzimidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amines .

Scientific Research Applications

2-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(5-Chloro-1H-benzimidazol-2-yl)aniline
  • 5-Chloro-1H-benzimidazole
  • Aniline derivatives

Comparison: Compared to similar compounds, 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chlorine substitution and benzimidazole core make it particularly interesting for various applications, distinguishing it from other aniline derivatives and benzimidazole compounds .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVOGEATHKXBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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